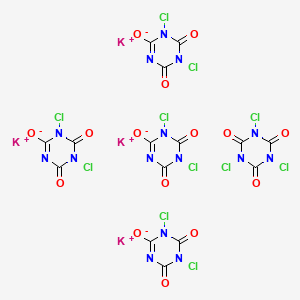
Einecs 264-903-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrapotassium; 1,5-dichloro-4,6-dioxo-1,3,5-triazin-2-olate;1,3,5-trichloro-1,3,5-triazinane-2,4,6-trione is a complex chemical compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its unique structure, which includes multiple chlorine and oxygen atoms, making it highly reactive and versatile.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetrapotassium; 1,5-dichloro-4,6-dioxo-1,3,5-triazin-2-olate;1,3,5-trichloro-1,3,5-triazinane-2,4,6-trione typically involves the reaction of cyanuric chloride with potassium hydroxide under controlled conditions. The reaction is carried out in an aqueous medium, and the temperature is carefully regulated to ensure the formation of the desired product. The reaction can be represented as follows:
C3N3Cl3+4KOH→C3N3O2Cl2K4+3H2O
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves the continuous addition of reactants and the removal of by-products to maintain optimal reaction conditions. The final product is then purified using techniques such as crystallization and filtration to obtain a high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Tetrapotassium; 1,5-dichloro-4,6-dioxo-1,3,5-triazin-2-olate;1,3,5-trichloro-1,3,5-triazinane-2,4,6-trione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced to form lower oxidation state derivatives.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups, such as amines or hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted triazine derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents.
Aplicaciones Científicas De Investigación
Tetrapotassium; 1,5-dichloro-4,6-dioxo-1,3,5-triazin-2-olate;1,3,5-trichloro-1,3,5-triazinane-2,4,6-trione has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other triazine derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to inhibit certain enzymes and proteins.
Industry: Utilized in the production of herbicides, disinfectants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of tetrapotassium; 1,5-dichloro-4,6-dioxo-1,3,5-triazin-2-olate;1,3,5-trichloro-1,3,5-triazinane-2,4,6-trione involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity or enzyme inhibition.
Comparación Con Compuestos Similares
Similar Compounds
Cyanuric chloride: A precursor for the synthesis of various triazine derivatives.
Melamine: A triazine derivative used in the production of plastics and resins.
Atrazine: A widely used herbicide that belongs to the triazine class of compounds.
Uniqueness
Tetrapotassium; 1,5-dichloro-4,6-dioxo-1,3,5-triazin-2-olate;1,3,5-trichloro-1,3,5-triazinane-2,4,6-trione is unique due to its specific combination of chlorine and oxygen atoms, which impart distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields, including its potential use as an antimicrobial agent and its role in organic synthesis.
Propiedades
Número CAS |
34651-95-1 |
|---|---|
Fórmula molecular |
C15Cl11K4N15O15 |
Peso molecular |
1176.6 g/mol |
Nombre IUPAC |
tetrapotassium;1,5-dichloro-4,6-dioxo-1,3,5-triazin-2-olate;1,3,5-trichloro-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C3Cl3N3O3.4C3HCl2N3O3.4K/c4-7-1(10)8(5)3(12)9(6)2(7)11;4*4-7-1(9)6-2(10)8(5)3(7)11;;;;/h;4*(H,6,9,10);;;;/q;;;;;4*+1/p-4 |
Clave InChI |
NSUYGRHTCQVYET-UHFFFAOYSA-J |
SMILES canónico |
C1(=NC(=O)N(C(=O)N1Cl)Cl)[O-].C1(=NC(=O)N(C(=O)N1Cl)Cl)[O-].C1(=NC(=O)N(C(=O)N1Cl)Cl)[O-].C1(=NC(=O)N(C(=O)N1Cl)Cl)[O-].C1(=O)N(C(=O)N(C(=O)N1Cl)Cl)Cl.[K+].[K+].[K+].[K+] |
Descripción física |
(mono)-(trichloro)-tetra-(monopotassium dichloro)-penta-s-triazinetrione, dry appears as a white to yellow colored crystalline solid. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. May accelerate the burning of combustible materials. May explode under prolonged exposure to heat or fire. |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-(1-aminoethoxy)-N-[(E)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate;hydrochloride](/img/structure/B13747602.png)
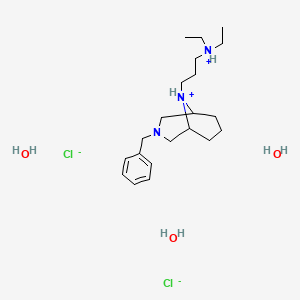
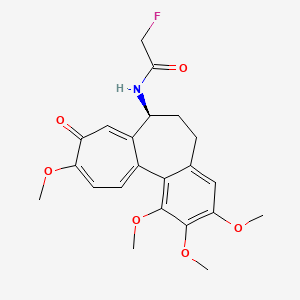
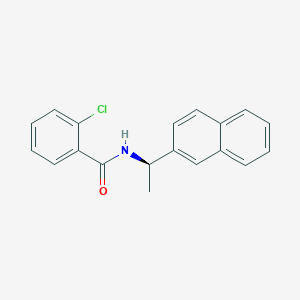
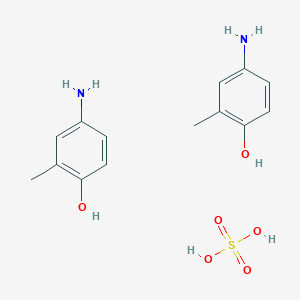
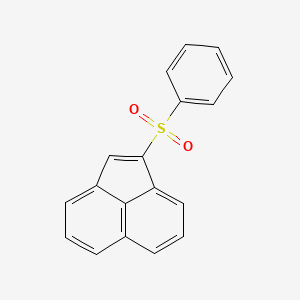
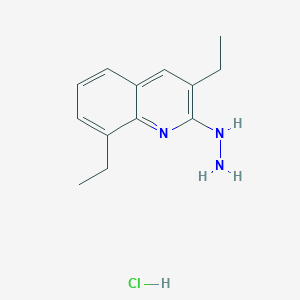
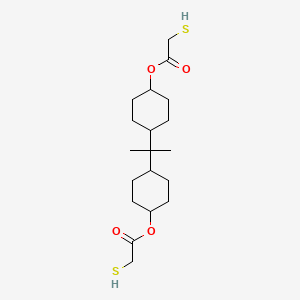
![4-[4-[3-[3,5-bis[4-(4-formylphenyl)phenyl]-2,4,6-trimethylphenyl]-5-[4-(4-formylphenyl)phenyl]-2,4,6-trimethylphenyl]phenyl]benzaldehyde](/img/structure/B13747637.png)

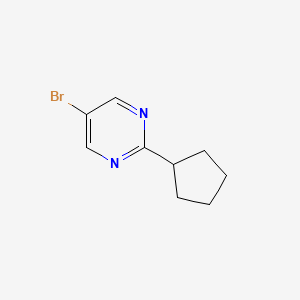
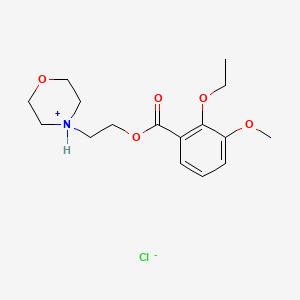
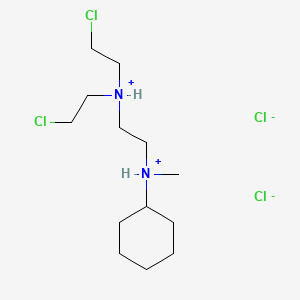
![acetic acid;benzyl N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-6-imino-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxohexan-2-yl]amino]-6-imino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]carbamate](/img/structure/B13747681.png)
